methyl 4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate
Description
Properties
IUPAC Name |
methyl 4-[(3,4-dimethyl-2-oxochromen-7-yl)oxymethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-12-13(2)19(21)25-18-10-16(8-9-17(12)18)24-11-14-4-6-15(7-5-14)20(22)23-3/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEDCZFQYSINDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate typically involves the esterification of 4-hydroxybenzoic acid with this compound. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester or chromen-2-one moiety, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of new coumarin derivatives with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C23H22O7
Molecular Weight: 410.4 g/mol
IUPAC Name: methyl 4-[[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxochromen-7-yl]oxymethyl]benzoate
CAS Number: 1304670
The compound features a coumarin backbone, which is known for its diverse biological activities. The presence of the benzoate moiety enhances its solubility and bioavailability, making it a candidate for various applications.
Medicinal Chemistry
Methyl 4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate has shown promise in medicinal chemistry due to its potential as an anti-inflammatory and antioxidant agent.
Case Studies:
- Anti-inflammatory Activity: Research indicates that derivatives of coumarin compounds exhibit significant anti-inflammatory properties. A study demonstrated that similar compounds can inhibit pro-inflammatory cytokines, suggesting that this compound may have similar effects .
- Antioxidant Properties: Coumarins are known for their antioxidant capabilities. A study highlighted the ability of coumarin derivatives to scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases .
Agricultural Applications
The compound's properties extend to agricultural sciences, particularly as a potential pesticide or herbicide.
Case Studies:
- Pesticidal Activity: Some studies have reported that coumarin derivatives exhibit insecticidal properties against various pests. For example, the application of similar compounds has been shown to disrupt the nervous systems of insects, leading to mortality .
- Plant Growth Regulation: Research has indicated that certain coumarin derivatives can act as growth regulators in plants, promoting root development and enhancing resistance to environmental stressors .
Material Science
In material science, this compound can be utilized in the development of new materials with specific properties.
Applications:
- Polymer Synthesis: The compound can be used as a monomer in the synthesis of polymers with enhanced thermal stability and mechanical properties due to its aromatic structure .
- Coatings and Films: Its incorporation into coatings can improve UV resistance and durability, making it suitable for applications in protective films .
Mechanism of Action
The mechanism of action of methyl 4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate involves its interaction with various molecular targets and pathways. The chromen-2-one moiety can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, the compound can bind to DNA or proteins, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Comparisons:
Substituent Effects on Reactivity and Bioactivity: The target compound’s 3,4-dimethyl groups on the coumarin core may enhance steric hindrance and electron-donating effects compared to analogs like 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid . This could influence photostability or binding interactions in biological systems. The tert-butyl analog (from ) demonstrates how bulkier ester groups (tert-butyl vs. Pesticide derivatives (e.g., pyriminobac-methyl) highlight the role of heterocyclic substituents (e.g., pyrimidinyl groups) in agrochemical activity, contrasting with the target’s simpler methyl substituents .
Electronic and Steric Modifications: The trifluoromethyl and chlorophenyl-substituted analog (CAS 369394-36-5) incorporates strong electron-withdrawing groups, which could enhance metabolic stability or alter binding affinities compared to the target’s electron-donating methyl groups .
Synthetic Considerations :
- Synthesis of the target compound likely employs similar conditions to its tert-butyl analog, such as cesium carbonate-mediated nucleophilic substitution in polar aprotic solvents (e.g., DMF) . This contrasts with pesticide derivatives, which may require specialized catalysts for heterocyclic coupling .
Research Findings and Implications
- Biological Activity : The tert-butyl analog’s role as a dual AChE-MAO B inhibitor suggests that the target compound could be optimized for neurodegenerative disease research, pending further studies .
- Material Science : The coumarin core’s fluorescence properties, combined with the methyl benzoate’s lipophilicity, may make the target compound suitable for optoelectronic applications or sensors.
Biological Activity
Methyl 4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate is a synthetic compound belonging to the coumarin family, known for its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound's IUPAC name is this compound, with the molecular formula . It is synthesized through a multi-step process involving the esterification of 3,4-dimethylcoumarin with benzoic acid derivatives. The general synthetic route includes:
- Starting Materials : 3,4-dimethylcoumarin and benzoic acid.
- Reaction Conditions : The reaction typically occurs in the presence of a catalyst under reflux conditions.
- Purification : The product is purified using recrystallization or chromatography techniques.
Anticancer Properties
This compound has demonstrated significant anticancer activity in various studies. For instance:
- In vitro Studies : Research indicates that the compound exhibits growth inhibitory effects against several tumor cell lines. A study utilizing the MTT assay showed that it effectively reduced cell viability in breast and colon cancer cells, with IC50 values indicating potent activity .
Anti-inflammatory Effects
Coumarins are widely recognized for their anti-inflammatory properties. This compound has been shown to inhibit pro-inflammatory cytokines in vitro:
- Mechanism of Action : The compound may modulate signaling pathways such as NF-κB and MAPK, leading to reduced expression of inflammatory mediators .
Antioxidant Activity
The antioxidant potential of this compound has also been explored. In various assays, it demonstrated the ability to scavenge free radicals effectively, suggesting its role in protecting cells from oxidative stress .
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Study on Anticancer Activity : A recent study published in MDPI reported that this compound significantly inhibited tumor growth in xenograft models, demonstrating its potential as a chemotherapeutic agent .
- Anti-inflammatory Mechanisms : Another research article focused on its effects on inflammatory bowel disease models, showing that it reduced inflammation markers significantly .
- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases due to its antioxidant capabilities .
Q & A
Q. What are the key steps in synthesizing methyl 4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate, and how are reaction conditions optimized?
The synthesis typically involves nucleophilic substitution or esterification reactions. For example, 3,4-dimethyl-7-hydroxycoumarin reacts with a benzyl bromide derivative (e.g., methyl 4-(bromomethyl)benzoate) in the presence of a base like cesium carbonate or triethylamine. Reaction optimization includes:
- Temperature : Heating at 70–80°C for 48–72 hours to ensure complete substitution .
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity .
- Purification : Column chromatography or recrystallization from methanol/water mixtures improves yield and purity .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm the presence of the coumarin core (e.g., 2-oxo-2H-chromen signals at δ 6.2–8.2 ppm) and ester linkages .
- HPLC : Monitors reaction progress and purity (>95% by reverse-phase HPLC) .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (CHO) and fragmentation patterns .
Q. What are the primary biological activities associated with this compound?
Coumarin derivatives like this exhibit:
- Antimicrobial activity : Tested via disk diffusion assays against Gram-positive bacteria (e.g., S. aureus) with MIC values ranging 8–32 µg/mL .
- Anticancer potential : Evaluated through MTT assays, showing IC values of 10–50 µM in breast cancer cell lines (e.g., MCF-7) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction (SCXRD) using SHELXL or SHELXTL refines anisotropic displacement parameters and hydrogen bonding networks. Key steps include:
- Data collection : Mo Kα radiation (λ = 0.71073 Å) at 100 K .
- Refinement : Riding models for H atoms and TWIN/BASF commands for twinned crystals .
- Visualization : ORTEP-3 or WinGX generates thermal ellipsoid plots, confirming the planar coumarin ring and ester conformation .
Q. How do structural modifications impact biological activity?
- Substituent effects : Introducing electron-withdrawing groups (e.g., -Cl) at the coumarin 3-position enhances enzyme inhibition (e.g., acetylcholinesterase) by 30–50% .
- Ester vs. carboxylic acid : The methyl ester group improves bioavailability (logP = 2.8) compared to the free acid (logP = 1.2) .
Q. What experimental strategies address contradictions in reported bioactivity data?
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HeLa, A549) to rule out cell-specific effects .
- Target engagement studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) quantify binding affinity (K) to enzymes like monoamine oxidase B .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
